REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][C:4]=1[N+:14]([O-:16])=[O:15].[C:17]([O-:20])(=[S:19])[CH3:18].[K+]>C(O)C>[C:17]([S:19][CH2:2][C:3]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][C:4]=1[N+:14]([O-:16])=[O:15])(=[O:20])[CH3:18] |f:1.2|
|
Name
|
4-bromomethyl-3,5-dinitro benzyl alcohol
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(CO)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
potassium thioacetate
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=S)[O-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with condenser
|
Type
|
CUSTOM
|
Details
|
put in an oil bath
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture solution was heated at 100° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
White solid formed during the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered away
|
Type
|
CONCENTRATION
|
Details
|
the filterate was concentrated
|
Type
|
CUSTOM
|
Details
|
by removing the solvent under reduced temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SCC1=C(C=C(CO)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.48 mmol | |
AMOUNT: MASS | 710 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |